

Reactivity and stability of 1-methoxy-3-vinylbenzene monomer

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Methoxy-3-vinylbenzene

Cat. No.: B1583988

[Get Quote](#)

An In-Depth Technical Guide to the Reactivity and Stability of **1-Methoxy-3-vinylbenzene**

Abstract: **1-Methoxy-3-vinylbenzene**, also known as 3-vinylanisole or m-methoxystyrene, is a versatile aromatic monomer with significant applications in polymer synthesis and as an intermediate in the development of fine chemicals and pharmaceuticals. Its unique electronic structure, featuring an electron-donating methoxy group and a polymerizable vinyl group, dictates its specific reactivity and stability profile. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the monomer's reactivity in various polymerization schemes, its inherent stability challenges, and best practices for its handling and storage to ensure experimental success and safety.

Introduction to **1-Methoxy-3-vinylbenzene**

1-Methoxy-3-vinylbenzene (CAS No. 626-20-0) is a substituted styrene derivative. The molecule consists of a benzene ring substituted with a methoxy (-OCH₃) group and a vinyl (-CH=CH₂) group at the meta positions. This arrangement imparts a distinct electronic character that influences the reactivity of the vinyl group, making it a valuable building block for polymers with tailored properties and a key intermediate in multi-step organic syntheses.^[1]

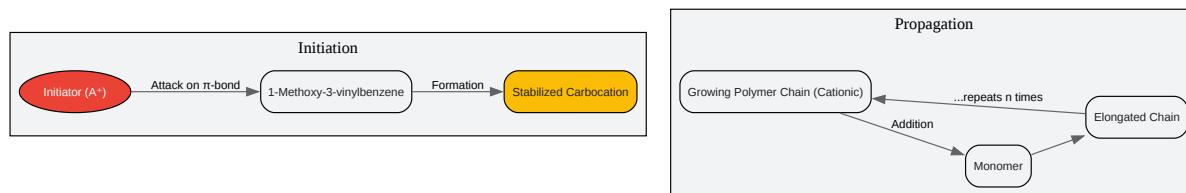
Physicochemical Properties

A summary of the key physical and chemical properties of **1-methoxy-3-vinylbenzene** is presented below. These properties are essential for designing reaction conditions, purification procedures, and safe handling protocols.

Property	Value	Reference
CAS Number	626-20-0	
Molecular Formula	C ₉ H ₁₀ O	[2][3]
Molecular Weight	134.18 g/mol	[2]
Appearance	Colorless to light yellow liquid	
Boiling Point	204-205 °C	[4]
Density	0.967 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.5540	
Flash Point	77.78 °C (172.0 °F) - closed cup	
Synonyms	3-Vinylanisole, 3-Methoxystyrene, m-Methoxystyrene	

Reactivity Profile of the Monomer

The reactivity of **1-methoxy-3-vinylbenzene** is dominated by the chemistry of its vinyl group, which is significantly influenced by the electron-donating nature of the meta-positioned methoxy group. This electronic effect makes the monomer particularly amenable to specific types of polymerization and other addition reactions.


Cationic Polymerization

Cationic polymerization is a highly favorable pathway for methoxy-substituted styrenes.[5][6] The methoxy group, being an electron-donating group, stabilizes the carbocation intermediate formed at the benzylic position during propagation. This stabilization lowers the activation energy for polymerization and allows for controlled reactions, even in challenging media like aqueous suspensions.[5]

Mechanism Insight: The initiation step involves the attack of a cation (from an initiator like a Lewis acid or a protonic acid) on the vinyl group's double bond.[7][8] This creates a new carbocation, which is stabilized by resonance and the inductive effect of the methoxy group.

The chain then propagates by the successive addition of monomer units to this cationic center.

[7]

[Click to download full resolution via product page](#)

Cationic polymerization mechanism.

Controlled cationic polymerization of methoxystyrenes can be achieved using specific initiating systems, such as ytterbium triflate $[Yb(OTf)_3]$ in aqueous media, which allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[5]

Radical Polymerization

Like most vinyl monomers, **1-methoxy-3-vinylbenzene** readily undergoes free-radical polymerization. This process is typically initiated by thermal or photochemical decomposition of an initiator (e.g., AIBN, benzoyl peroxide) to generate free radicals.

Mechanism Insight:

- Initiation: A free radical ($R\cdot$) adds to the vinyl group, forming a new, more stable benzylic radical.
- Propagation: The benzylic radical reacts with subsequent monomer molecules, rapidly extending the polymer chain.
- Termination: The reaction ceases when two growing chains combine or disproportionate.

The presence of the methoxy group does not inhibit radical polymerization, allowing this monomer to be incorporated into a wide variety of copolymers with monomers like styrene, acrylates, and vinylbenzyl-terminated macromonomers.[9]

Anionic Polymerization

Anionic polymerization is generally less favorable for **1-methoxy-3-vinylbenzene** compared to monomers with electron-withdrawing substituents (e.g., acrylonitrile, methyl methacrylate).[10]

Causality: The initiation of anionic polymerization involves a nucleophilic attack on the vinyl group to form a carbanion.[11] The electron-donating methoxy group destabilizes this carbanion by increasing electron density on the aromatic ring, making the initiation and propagation steps less efficient. While not impossible, polymerization via this route requires strong initiators like alkylolithium compounds and is often sluggish compared to cationic or radical methods.[12][13]

Other Reactions

The vinyl group can participate in other addition reactions. For example, **1-methoxy-3-vinylbenzene** can be converted to 2-amino-1-(3-methoxyphenyl)ethan-1-ol through an iron-catalyzed hydroxyamination reaction, demonstrating its utility as an intermediate in the synthesis of pharmacologically active molecules.[1]

Stability, Storage, and Handling

The primary stability concern for **1-methoxy-3-vinylbenzene**, like other vinyl aromatic monomers, is its high propensity for spontaneous, uncontrolled polymerization.[14][15] This can be initiated by exposure to heat, light, or contaminants that can generate free radicals.

Inhibition of Polymerization

To ensure stability during transport and storage, **1-methoxy-3-vinylbenzene** is typically supplied with an added polymerization inhibitor.

- Tert-Butyl Catechol (TBC): This is a very common and effective inhibitor for vinyl monomers. [14][16] TBC functions as a radical scavenger, but it is crucial to understand that it is only effective in the presence of dissolved oxygen.[14] The mechanism involves the transfer of a

hydrogen atom from TBC to a peroxy radical, which is formed by the reaction of a carbon-centered radical with O₂. This terminates the polymerization chain.

- Hydroquinone (HQ) and its ethers (MeHQ): These are also widely used phenolic inhibitors that function by trapping radicals.[\[17\]](#)

Depletion of the inhibitor over time, especially at elevated temperatures, leaves the monomer susceptible to polymerization.[\[14\]](#) Therefore, regular monitoring of the inhibitor level is a critical safety and quality control measure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.rsc.org [pubs.rsc.org]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 1-methoxy-3-vinylbenzene 95% | CAS: 626-20-0 | AChemBlock achemblock.com
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pslc.ws [pslc.ws]
- 8. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- 9. researchgate.net [researchgate.net]
- 10. ereresearchco.com [ereresearchco.com]
- 11. pslc.ws [pslc.ws]
- 12. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 13. [PDF] 7. Anionic Polymerization | Semantic Scholar [\[semanticscholar.org\]](https://semanticscholar.org)
- 14. scribd.com [scribd.com]

- 15. plasticseurope.org [plasticseurope.org]
- 16. 626-20-0 Cas No. | 1-Methoxy-3-vinylbenzene | Apollo [store.apolloscientific.co.uk]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Reactivity and stability of 1-methoxy-3-vinylbenzene monomer]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583988#reactivity-and-stability-of-1-methoxy-3-vinylbenzene-monomer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com